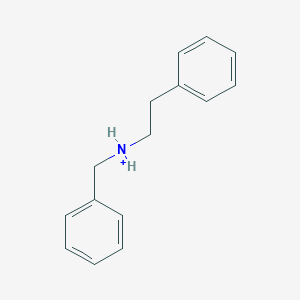
Boehmite
Vue d'ensemble
Description
gamma-Aluminum oxide hydroxide is a chemical compound of aluminum. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740)
Applications De Recherche Scientifique
Production de céramique
La boehmite est un matériau précieux pour la production de céramiques . Elle a une capacité de peptisation et de formation de mélanges plastiques moulables (pâte plastique) adaptés à l'extrusion et à la préparation de pièces présentant une surface très développée .
Catalyseurs
Les nano poudres de this compound sont utilisées dans les technologies de catalyse . La méthode de préparation de la nanopoudre a un effet décisif sur la structure, la dispersion, la composition chimique et de phase et les propriétés de production .
Matériaux abrasifs
La this compound est utile dans la production de matériaux abrasifs . Sa dureté et sa durabilité la rendent appropriée pour les applications où la résistance à l'usure est importante .
Ignifugeants
La this compound est utilisée dans les ignifugeants . Sa stabilité thermique et sa capacité à libérer de l'eau lorsqu'elle est chauffée en font un ignifugeant efficace .
Adsorbants
La chimie acide-base des surfaces de this compound est importante pour des applications allant de la catalyse à l'adsorption des contaminants . Elle est un élément clé des déchets industriels, y compris les déchets nucléaires stockés dans des réservoirs souterrains .
Charges pour composites polymériques
La this compound est utilisée comme charge pour les composites polymériques . Elle peut améliorer les propriétés mécaniques du composite, notamment la résistance et la rigidité .
Mécanisme D'action
Target of Action
Boehmite, also known as Aluminum Oxide Hydroxide, is a mineral that primarily targets the environment in which it is present. It is a major constituent of most bauxite ores and plays a significant role in various industrial applications .
Mode of Action
This compound interacts with its environment primarily through physical and chemical processes. It can undergo morphological evolution under different conditions, such as pH and ionic concentration . The morphology of this compound can be altered by hydrothermal treatment, which can result in different crystallite sizes and shapes . This interaction with its environment allows this compound to be used in various applications, from the production of alumina to serving as an additive in fire-safe polymers .
Biochemical Pathways
For instance, in the presence of water and under certain pH conditions, this compound can undergo transformations, affecting the overall chemical composition and properties of the environment .
Pharmacokinetics
When this compound is present in the environment, its distribution and concentration can be influenced by factors such as ph, temperature, and the presence of other ions .
Result of Action
The primary result of this compound’s action is the alteration of its environment. This can include changes in the pH, the formation of new compounds, and changes in the physical structure of the environment . These changes can have significant implications in industrial applications, where this compound is used in the production of materials such as alumina .
Action Environment
The action of this compound is heavily influenced by environmental factors. The pH of the environment plays a crucial role in determining the morphology of this compound . Other factors such as temperature and the presence of other ions can also influence the behavior of this compound . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.
Analyse Biochimique
Biochemical Properties
Aluminum oxide hydroxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with phosphates, forming complexes that can influence the activity of enzymes such as alkaline phosphatase. This interaction can inhibit the enzyme’s activity, affecting various biochemical pathways. Additionally, aluminum oxide hydroxide can bind to proteins, altering their structure and function. These interactions are essential in understanding the compound’s role in biological systems .
Cellular Effects
The effects of aluminum oxide hydroxide on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, aluminum oxide hydroxide can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis. Furthermore, aluminum oxide hydroxide can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, aluminum oxide hydroxide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, altering their structure and function. For example, aluminum oxide hydroxide can form complexes with phosphate groups in nucleic acids, affecting their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum oxide hydroxide can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that aluminum oxide hydroxide can degrade into other aluminum compounds over time, which can have different biochemical properties. Long-term exposure to aluminum oxide hydroxide in vitro and in vivo has been associated with chronic oxidative stress, inflammation, and cellular damage .
Dosage Effects in Animal Models
The effects of aluminum oxide hydroxide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, aluminum oxide hydroxide can induce toxicity, leading to adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
Aluminum oxide hydroxide is involved in various metabolic pathways, particularly those related to phosphate metabolism. It can interact with enzymes such as alkaline phosphatase, affecting the hydrolysis of phosphate esters. Additionally, aluminum oxide hydroxide can influence the levels of metabolites such as ATP and reactive oxygen species, impacting cellular energy metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of aluminum oxide hydroxide within cells and tissues are critical for understanding its biological effects. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also bind to transport proteins, facilitating its movement within the cell. The localization and accumulation of aluminum oxide hydroxide in specific tissues can influence its biological activity and toxicity .
Subcellular Localization
Aluminum oxide hydroxide’s subcellular localization is essential for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications. For example, aluminum oxide hydroxide can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress. Understanding the subcellular localization of aluminum oxide hydroxide is crucial for elucidating its molecular mechanisms of action .
Propriétés
IUPAC Name |
aluminum;oxygen(2-);hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAUWWUXCIMFIM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051661 | |
| Record name | Boehmite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.988 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318-23-6, 63957-70-0, 24623-77-6 | |
| Record name | Boehmite (Al(OH)O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum oxide hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boehmite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM HYDROXIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)
![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
